molecular formula C14H21N3O2 B1629695 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester CAS No. 921613-02-7

4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No. B1629695
CAS RN: 921613-02-7
M. Wt: 263.34 g/mol
InChI Key: QAOOBSLGNQLFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (4-PPCA-DM) is an organic compound belonging to the piperidinecarboxylic acid family. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. 4-PPCA-DM is a potent agonist of the adenosine A2A receptor and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied extensively for its potential therapeutic applications. Studies have shown that 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor, which is involved in a number of physiological processes including inflammation, pain, and cardiovascular regulation. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

Mechanism of Action

4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor. It binds to the receptor and activates it, leading to a cascade of physiological effects. Activation of the adenosine A2A receptor results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The activation of the adenosine A2A receptor by 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester leads to a number of biochemical and physiological effects. These include increased intracellular cAMP levels, decreased inflammation, and decreased pain. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in laboratory experiments is its potency as an agonist of the adenosine A2A receptor. This makes it a suitable candidate for the study of various physiological processes and the development of potential therapeutic applications. However, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is not without its limitations. It has a short half-life, which limits its use in long-term experiments. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potency of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an agonist of the adenosine A2A receptor makes it an attractive candidate for the development of potential therapeutic applications. Future research could focus on exploring the potential of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an anti-inflammatory and analgesic agent for the treatment of various inflammatory and pain-related conditions. In addition, further research could be conducted to explore the effects of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester on other physiological processes such as cardiovascular regulation, cell proliferation, and apoptosis. Finally, more research is needed to improve the solubility of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in aqueous solutions and to extend its half-life in order to make it more suitable for long-term experiments.

properties

IUPAC Name

tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-11(5-9-17)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOOBSLGNQLFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640172
Record name tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

CAS RN

921613-02-7
Record name tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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